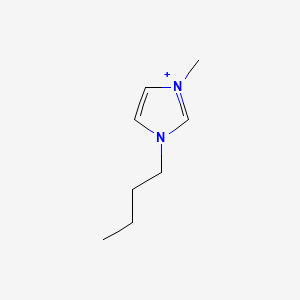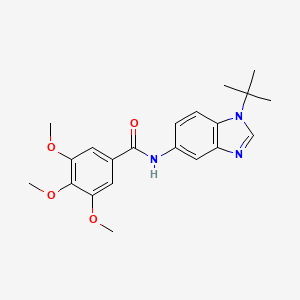
4-(4-Nitrophenoxy)anilin
Übersicht
Beschreibung
4-(4-Nitrophenoxy)aniline is an organic compound with the molecular formula C12H10N2O3. It is characterized by the presence of a nitro group and an aniline group connected through a phenoxy linkage. This compound is known for its yellowish-brown crystalline appearance and is commonly used in various industrial applications, including as a dye in the textile, leather, and paper industries.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: Apart from its use as a dye, it is also employed in the production of colorless polyimides, which are used in optoelectronic devices due to their excellent thermal and optical properties.
Biochemische Analyse
Biochemical Properties
4-(4-Nitrophenoxy)aniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with DNA, proteins, and other cellular components, potentially leading to mutagenic or carcinogenic effects .
Cellular Effects
4-(4-Nitrophenoxy)aniline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can induce the expression of genes associated with oxidative stress, such as those encoding for antioxidant enzymes. Additionally, 4-(4-Nitrophenoxy)aniline can alter cellular metabolism by affecting mitochondrial function, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Nitrophenoxy)aniline involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the specific context of the interaction. For example, it can inhibit certain cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, 4-(4-Nitrophenoxy)aniline can bind to DNA, causing changes in gene expression and potentially leading to mutagenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Nitrophenoxy)aniline can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-(4-Nitrophenoxy)aniline can degrade over time, leading to the formation of various by-products. These by-products can have different effects on cellular function compared to the parent compound. Long-term exposure to 4-(4-Nitrophenoxy)aniline in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(4-Nitrophenoxy)aniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is important to carefully consider the dosage when studying the effects of 4-(4-Nitrophenoxy)aniline in animal models to avoid potential toxicity .
Metabolic Pathways
4-(4-Nitrophenoxy)aniline is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further interact with other biomolecules. The compound can also undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic pathways are important for understanding the overall fate of 4-(4-Nitrophenoxy)aniline in biological systems .
Transport and Distribution
The transport and distribution of 4-(4-Nitrophenoxy)aniline within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of 4-(4-Nitrophenoxy)aniline within tissues can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 4-(4-Nitrophenoxy)aniline can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of 4-(4-Nitrophenoxy)aniline is important for elucidating its specific effects on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)aniline typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of p-fluoronitrobenzene with 4-aminophenol in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 45°C) for several hours . The resulting product is then purified through techniques such as column chromatography.
Industrial Production Methods: In industrial settings, the production of 4-(4-Nitrophenoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Nitrophenoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The aniline group can be oxidized to form corresponding quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-(4-Aminophenoxy)aniline.
Substitution: Various substituted phenoxy anilines.
Oxidation: Quinone derivatives.
Wirkmechanismus
The mechanism of action of 4-(4-Nitrophenoxy)aniline largely depends on the specific application. In nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, facilitated by the catalyst.
Vergleich Mit ähnlichen Verbindungen
4-(4-Aminophenoxy)aniline: Similar structure but with an amino group instead of a nitro group.
4-(4-Methoxyphenoxy)aniline: Contains a methoxy group instead of a nitro group.
4-(4-Chlorophenoxy)aniline: Contains a chlorine atom instead of a nitro group.
Uniqueness: 4-(4-Nitrophenoxy)aniline is unique due to the presence of both a nitro group and an aniline group, which imparts distinct chemical reactivity and physical properties. The nitro group enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic processes.
Eigenschaften
IUPAC Name |
4-(4-nitrophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAOLTVUTGZJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62970-92-7 (hydrochloride) | |
| Record name | 4-Amino-4'-nitrodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70210452 | |
| Record name | 4-Amino-4'-nitrodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6149-33-3 | |
| Record name | 4-(4-Nitrophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6149-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-4'-nitrodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6149-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-4'-nitrodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-nitrophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-4'-NITRODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM61IM2B5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide](/img/structure/B1222419.png)
![3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1222420.png)
![N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1222421.png)
![2-ETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B1222424.png)

![[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-[(3,4-difluorophenyl)sulfonylamino]benzoate](/img/structure/B1222431.png)


![3,5-Bis[[2-(4-fluorophenyl)-2-oxoethyl]thio]-4-isothiazolecarbonitrile](/img/structure/B1222435.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B1222439.png)
![N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1222440.png)


![2-ethoxy-N-[4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl]benzamide](/img/structure/B1222446.png)
